molecular formula C13H18ClN3O B1399269 1-(2-(2-(6-Chloropyrimidin-4-yl)ethyl)piperidin-1-yl)ethanone CAS No. 1316223-90-1

1-(2-(2-(6-Chloropyrimidin-4-yl)ethyl)piperidin-1-yl)ethanone

Cat. No. B1399269
M. Wt: 267.75 g/mol
InChI Key: QJQJDYOOSYSREX-UHFFFAOYSA-N
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Description

“1-(2-(2-(6-Chloropyrimidin-4-yl)ethyl)piperidin-1-yl)ethanone” is a chemical compound with the molecular formula C13H18ClN3O . It is a GPR119 agonist , which means it can stimulate glucose-dependent insulin release by direct action in the pancreas and promote secretion of the incretin GLP-1 by action in the gastrointestinal tract .


Synthesis Analysis

The synthesis of similar compounds, such as 2-piperidinones, has been achieved via an organophotocatalysed [1+2+3] strategy . This method allows for the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a 6-chloropyrimidin-4-yl group, an ethyl group, and a piperidin-1-yl group . The molecular weight is 267.76 .

Scientific Research Applications

  • Microwave-Assisted Synthesis and Antibacterial Activity Research has shown that derivatives of piperidine-containing pyrimidines, which include structures similar to the specified chemical, demonstrate notable antibacterial activity. This finding is significant in the field of organic chemistry and microbiology, suggesting potential applications in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Cytotoxic Studies and Docking Studies In another study, a compound structurally related to 1-(2-(2-(6-Chloropyrimidin-4-yl)ethyl)piperidin-1-yl)ethanone was synthesized and characterized. The research delved into its cytotoxic properties and molecular docking studies, which is vital for understanding its pharmacokinetic nature and potential biological applications (Govindhan et al., 2017).

  • Antimicrobial Activity Evaluation Novel heterocyclic compounds containing piperidine, structurally analogous to the chemical , have been synthesized and evaluated for their antimicrobial activity. This indicates the compound's potential use in the development of new antimicrobial drugs (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).

  • Catalytic Behavior Toward Ethylene Reactivity A study explored the synthesis of compounds related to the specified chemical and their catalytic behavior towards ethylene reactivity. This research holds significance in the field of organic and inorganic chemistry, potentially offering new insights into catalysis (Sun et al., 2007).

  • Antitumor Activity Research on 4-aminopiperidine derivatives, which include similar structures, revealed their antitumor activity in transplantable mouse tumors. This suggests the potential of such compounds in cancer treatment (Aldobaev, Mikhina, & Present, 2021).

Future Directions

Given its role as a GPR119 agonist, there is significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes . This suggests that future research could focus on further understanding the therapeutic potential of this compound.

properties

IUPAC Name

1-[2-[2-(6-chloropyrimidin-4-yl)ethyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c1-10(18)17-7-3-2-4-12(17)6-5-11-8-13(14)16-9-15-11/h8-9,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQJDYOOSYSREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1CCC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-(6-Chloropyrimidin-4-yl)ethyl)piperidin-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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